Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H19NO4. It is commonly used as a building block in organic synthesis, particularly in the preparation of spirocyclic compounds. The compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and ethyl oxalate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce alcohol derivatives. Substitution reactions result in the formation of various substituted azetidine derivatives .
Scientific Research Applications
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or molecular target being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Similar in structure but with a methyl group instead of an ethoxy group.
2-tert-Butyl-5-methylphenol: Another tert-butyl derivative but with a different core structure.
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of spirocyclic compounds and other complex molecules .
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYZZXUWPRCEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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